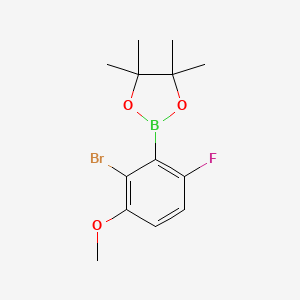

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The presence of bromine, fluorine, and methoxy groups on the phenyl ring, along with the dioxaborolane moiety, makes this compound highly reactive and versatile for various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-6-fluoro-3-methoxyphenylboronic acid.

Formation of Dioxaborolane: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions. This reaction forms the dioxaborolane ring.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions:

Cross-Coupling Reactions: The compound is highly effective in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the boron moiety can be reduced to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

Substituted Phenyl Compounds: Formed in nucleophilic substitution reactions.

Aldehydes and Carboxylic Acids: Formed in oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. The presence of the boron atom enhances the reactivity of the compound in biological systems. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways .

1.2 Targeting Specific Enzymes

The compound has potential as an inhibitor for specific enzymes involved in cancer progression. Its structure allows for selective binding to target sites on proteins or enzymes, which can lead to the development of new therapeutic agents aimed at treating various cancers .

Organic Synthesis

2.1 Suzuki Coupling Reactions

The compound can be utilized in Suzuki coupling reactions due to the presence of the boron atom. This reaction is crucial for forming carbon-carbon bonds and synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals . The efficiency of this compound in such reactions has been noted to surpass many traditional reagents.

2.2 Building Block for Complex Molecules

As a versatile building block, this compound can be employed in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for creating diverse chemical libraries for drug discovery .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound's unique properties make it suitable for developing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Sensor Development

The compound has potential applications in sensor technology due to its electronic properties. Research is ongoing into its use as a sensing material that can detect specific analytes based on changes in conductivity or fluorescence when exposed to target substances .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring coordinates with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The aryl group from the boron compound is transferred to the palladium center.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid

- 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid

- 2-Bromo-3-methoxy-6-fluorophenylboronic acid

Uniqueness

Compared to its analogs, 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This structural feature allows for more efficient cross-coupling reactions and broader applicability in synthetic chemistry.

Actividad Biológica

The compound 2-(2-bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H17BBrF O3

- Molecular Weight : 333.99 g/mol

- CAS Number : 2121511-98-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique interactions with enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Cellular Uptake : The methoxy and bromo substituents may enhance cellular permeability, facilitating uptake into target cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Antiparasitic Activity

Preliminary research indicates potential antiparasitic effects. For instance, modifications in similar dioxaborolane structures have shown activity against Plasmodium falciparum, the causative agent of malaria. The structure's ability to inhibit specific metabolic pathways could be a contributing factor.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Potential activity against P. falciparum | |

| Enzyme Inhibition | Specific enzyme targets |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall synthesis.

- Antimalarial Potential : Research on related compounds indicated a promising profile against malaria parasites with EC50 values in the low micromolar range. This suggests that structural modifications could lead to enhanced activity against P. falciparum.

- Metabolic Stability : Investigations into the metabolic stability of related dioxaborolanes revealed that the presence of fluorine and methoxy groups significantly improved pharmacokinetic properties, which may be applicable to this compound as well.

Propiedades

IUPAC Name |

2-(2-bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNATYYKLBZSKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.